An In-Depth Technical Guide to Fmoc-D-phenylglycine(4-OtBu): A Key Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-phenylglycine(4-OtBu): A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-phenylglycine(4-OtBu), a non-proteinogenic amino acid derivative, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, including the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (OtBu) ether on the phenyl ring, offer strategic advantages in the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-phenylglycine(4-OtBu), with a focus on its role in advancing peptide-based drug discovery and development. Phenylglycine and its derivatives are integral components of various antimicrobial peptides and peptidic inhibitors, highlighting their significance in medicinal chemistry.[1]
Chemical Structure and Physicochemical Properties
Fmoc-D-phenylglycine(4-OtBu) is characterized by a D-configured α-carbon, an N-terminal Fmoc group for temporary protection, and a tert-butyl ether protecting the hydroxyl group at the para-position of the phenyl ring.
Chemical Structure:
Physicochemical Data Summary:
| Property | Value |
| CAS Number | 1270295-28-7 |
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.51 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in DMF and other common organic solvents used in peptide synthesis. |
| Storage | Recommended storage at 2-8°C in a dry, well-ventilated place.[2] |
The Strategic Importance of the 4-OtBu Protecting Group
The tert-butyl ether on the phenyl ring serves a critical role in the Fmoc/tBu orthogonal synthesis strategy. This protection prevents potential side reactions involving the phenolic hydroxyl group and enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS. The OtBu group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-phenylglycine(4-OtBu) is primarily utilized in Fmoc-based SPPS to introduce a D-phenylglycine residue with a protected hydroxyl functionality into a peptide sequence. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
Experimental Protocols
1. Fmoc Deprotection:
The removal of the Fmoc group from the N-terminus of the resin-bound peptide is a crucial first step in each coupling cycle.
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes).
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Caption: Workflow for Fmoc deprotection.
2. Amino Acid Coupling:
Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, Fmoc-D-phenylglycine(4-OtBu), is coupled to the newly exposed N-terminal amine.
-
Reagents:
-
Fmoc-D-phenylglycine(4-OtBu)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve Fmoc-D-phenylglycine(4-OtBu), the coupling reagent, and the base in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Caption: Amino acid coupling step in SPPS.
3. Final Cleavage and Deprotection:
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the 4-OtBu group, are removed simultaneously.
-
Reagent: Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
Wash the fully assembled peptide-resin with a solvent like dichloromethane (DCM).
-
Treat the resin with the TFA cleavage cocktail for a specified duration (e.g., 2-3 hours).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Isolate the crude peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum. The cleavage of tert-butyl ethers from aromatic rings is efficiently achieved with strong acids like TFA.[3]
-
Caption: Final cleavage and deprotection workflow.
Addressing the Challenge of Racemization
A significant consideration when using Fmoc-phenylglycine derivatives in SPPS is the potential for racemization at the α-carbon. Studies have shown that the base-catalyzed coupling step is the critical point for epimerization.[1] The choice of coupling reagents and base can significantly impact the stereochemical integrity of the incorporated amino acid. To minimize racemization, it is recommended to use coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][4] Research indicates that racemization primarily occurs during the activation/coupling of the Fmoc-Phg-OH residue, and to a lesser extent during the Fmoc-group removal.[5]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Fmoc-D-phenylglycine(4-OtBu) and the reagents used in peptide synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when using volatile and corrosive reagents like TFA. Avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
Fmoc-D-phenylglycine(4-OtBu) is a valuable and versatile building block for the synthesis of peptides with unique structural and functional properties. The strategic placement of the 4-OtBu protecting group allows for its seamless integration into the widely used Fmoc/tBu SPPS methodology. By understanding its chemical properties and being mindful of potential challenges such as racemization, researchers can effectively utilize this compound to advance the design and synthesis of novel peptide-based therapeutics and research tools.
References
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-D-phenylglycine 4-alkoxybenzyl alcohol resin. Retrieved from [Link]
-
eqipped. (n.d.). FMOC-D-Phenylglycine for Biochemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Phg-OH [111524-95-9]. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Fmoc-D-phenylglycine, 98%+. Retrieved from [Link]
-
PubMed. (2020, December 10). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]
-
PubMed. (1983, September 1). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Research Explorer - The University of Manchester. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The Synthesis of Peptides by Means of Proteolytic Enzymes. Retrieved from [Link]
-
Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc-D-phenylglycine, 98%+ - 111524-95-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. eqipped.com [eqipped.com]
